
1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C12H20ClNO4 and a molecular weight of 277.75 g/mol . This compound is characterized by a pyrrolidine ring substituted with tert-butyl, methyl, and chloromethyl groups, along with two ester functional groups. It is primarily used in research and development settings, particularly in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diester.
Introduction of Substituents: The tert-butyl, methyl, and chloromethyl groups are introduced through a series of substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base.
Esterification: The carboxyl groups are esterified using alcohols in the presence of acid catalysts to form the final ester functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. standard organic synthesis techniques involving batch reactors and controlled reaction conditions are likely employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and chloromethyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Products include oxidized forms of the methyl and chloromethyl groups.
Reduction: Reduced forms of the methyl and chloromethyl groups.
Hydrolysis: Corresponding carboxylic acids.
科学的研究の応用
1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that may interact with biological targets.
類似化合物との比較
Similar Compounds
1-Tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate: Lacks the tert-butyl group, affecting its steric properties and reactivity.
1-Tert-butyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate: Lacks the methyl group, altering its electronic and steric characteristics.
Uniqueness
1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate is unique due to the combination of its functional groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-11(2,3)18-10(16)14-7-5-6-12(14,8-13)9(15)17-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMCDPQKIZDLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
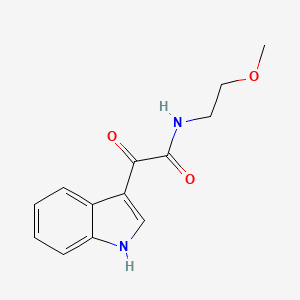

![methyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2685706.png)
![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)
![3-{3-[Methyl(6-methylpyrimidin-4-yl)amino]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2685709.png)
![N-ethyl-1-{6-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-1H-imidazole-4-carboxamide](/img/structure/B2685710.png)
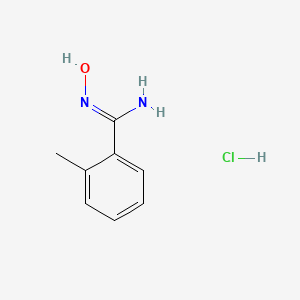

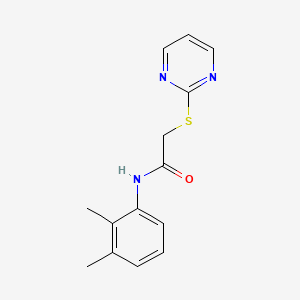
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)
![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)
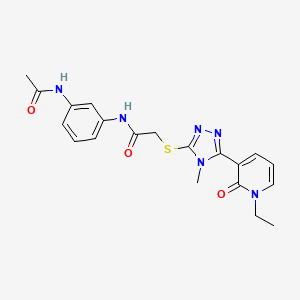
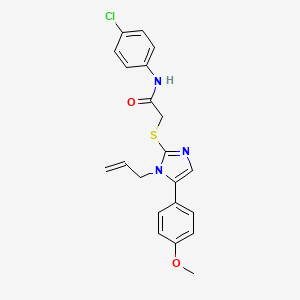
![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)
